4-(Pyrrolidine-1-carbonyl)phenylboronic acid
Overview
Description
4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H14BNO3 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenylboronic acid moiety through a carbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where aryl halides are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include phenols, alcohols, and substituted boronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Pyrrolidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pyrrolidine ring, making it less specific in its interactions.
4-(Morpholine-1-carbonyl)phenylboronic acid: Contains a morpholine ring instead of pyrrolidine, which may alter its binding properties and reactivity.
Uniqueness: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and binding interactions. This structural feature makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBESPVHGDDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378561 | |
Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-81-2 | |
Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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